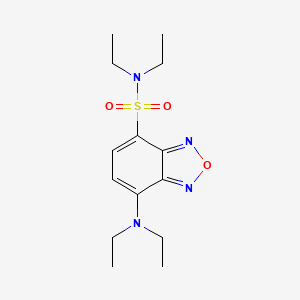![molecular formula C17H20N4O6S2 B4876881 N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide](/img/structure/B4876881.png)
N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide, commonly known as BB5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BB5 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
BB5 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BB5 has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's. In biochemistry, BB5 has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, BB5 has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of BB5 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BB5 has been shown to bind to the active site of enzymes and block their activity. It has also been shown to interact with proteins and disrupt their function. The exact mechanism of action of BB5 varies depending on the target enzyme or protein.
Biochemical and Physiological Effects:
BB5 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BB5 can inhibit the growth of cancer cells and bacteria. It has also been shown to inhibit the activity of enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's. In vivo studies have shown that BB5 can reduce inflammation and oxidative stress in animal models. However, the exact biochemical and physiological effects of BB5 vary depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB5 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. BB5 is also stable under various experimental conditions, making it suitable for a wide range of experiments. However, BB5 has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. BB5 can also interact with other molecules in the experimental system, leading to unwanted side effects.
Direcciones Futuras
There are several future directions for the research on BB5. One direction is to study the structure-activity relationship of BB5 and its derivatives to identify compounds with improved efficacy and selectivity. Another direction is to investigate the potential of BB5 as a drug candidate for various diseases. BB5 can also be used as a building block for the synthesis of novel materials with unique properties. Additionally, the mechanism of action of BB5 can be further elucidated using advanced biochemical and biophysical techniques.
Métodos De Síntesis
BB5 can be synthesized using a multistep process that involves the reaction of 4-aminobenzenesulfonamide with 1,5-dibromopentane in the presence of a base. The resulting product is then treated with sodium hydride and N,N-dimethylformamide to obtain BB5 in high yield and purity. The synthesis method of BB5 has been optimized over the years, and various modifications have been made to improve the efficiency of the reaction.
Propiedades
IUPAC Name |
N,N'-bis(4-sulfamoylphenyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c18-28(24,25)14-8-4-12(5-9-14)20-16(22)2-1-3-17(23)21-13-6-10-15(11-7-13)29(19,26)27/h4-11H,1-3H2,(H,20,22)(H,21,23)(H2,18,24,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVHJZPQFUCYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4876815.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4876834.png)
![2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
![ethyl 3-[5-methyl-2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4876842.png)
![N-{4-[({2-[(4-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4876854.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4876865.png)
![N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)
![N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)

![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4876911.png)
![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4876918.png)